molecular formula C12H14O4 B13873104 3-Butanoyl-4-methoxybenzoic acid

3-Butanoyl-4-methoxybenzoic acid

Cat. No.: B13873104
M. Wt: 222.24 g/mol
InChI Key: RYEWNUSSRHGZRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butanoyl-4-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzoic acid with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butanoyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction of the carbonyl group in the butanoyl moiety can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic conditions for nucleophilic substitution.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Butanoyl-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s butanoyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The methoxy group influences the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butanoyl-4-methoxybenzoic acid is unique due to the presence of both the butanoyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-butanoyl-4-methoxybenzoic acid

InChI

InChI=1S/C12H14O4/c1-3-4-10(13)9-7-8(12(14)15)5-6-11(9)16-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

RYEWNUSSRHGZRX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

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